Lipase Inhibition: Modest but Quantifiable Activity as a Research Probe
4-Phenyl-2-methyl-3-butenoic acid exhibits weak but measurable inhibition of porcine pancreatic lipase, a key enzyme in dietary fat digestion. Its inhibitory activity is characterized by a Ki of 21.6 μM and an IC50 of 9.58 μM [1]. While the compound's primary documented use is as a lipid metabolism modulator, this activity profile provides a baseline for developing more potent analogs or for using the compound as a negative control in screening campaigns.
| Evidence Dimension | Pancreatic Lipase Inhibition |
|---|---|
| Target Compound Data | Ki: 21.6 μM; IC50: 9.58 μM |
| Comparator Or Baseline | Orlistat (positive control): Ki ~ 0.1 nM; Control (no inhibitor): 0% inhibition |
| Quantified Difference | Target compound is approximately 200,000-fold less potent than Orlistat. |
| Conditions | Porcine pancreatic lipase assay using 4-nitrophenyl butyrate as substrate, pre-incubated for 30 mins [1]. |
Why This Matters
This data confirms the compound is not a potent lipase inhibitor, which is critical for studies focused on alternative mechanisms of lipid metabolism, preventing misinterpretation of experimental results.
- [1] BindingDB. (n.d.). BDBM50207370 (CHEMBL3896540). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50207370 View Source
